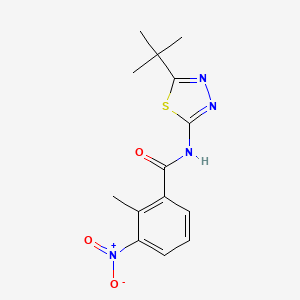
4-methoxy-4-methyl-1-(1-naphthyl)-2-pentyn-1-one
Übersicht
Beschreibung
Synthesis Analysis
Research on compounds related to "4-methoxy-4-methyl-1-(1-naphthyl)-2-pentyn-1-one" focuses on their synthesis for various applications, including anti-inflammatory activities. For example, the synthesis of 4-(6-methoxy-2-naphthyl)butan-2-one and related analogues demonstrates the preparation and testing for antiinflammatory activity, highlighting the importance of the methoxy and methyl groups for activity (Goudie et al., 1978).
Molecular Structure Analysis
Studies on the crystal and molecular structures of compounds similar to "4-methoxy-4-methyl-1-(1-naphthyl)-2-pentyn-1-one" provide insights into their molecular configurations, confirming structures through single-crystal X-ray diffraction data. For instance, ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate showcases the importance of molecular structure analysis in understanding compound properties (Kaur et al., 2012).
Chemical Reactions and Properties
The compound's reactivity and properties can be elucidated through studies on its chemical reactions. For example, the synthesis and evaluation of cytotoxic activity derived from 2,3-diyne-1,4-naphthoquinones, related to our compound of interest, show potential antitumor activity, indicating the compound's reactivity and functional applications in medicinal chemistry (da Silva et al., 2012).
Physical Properties Analysis
The solvent influence on photophysical properties of related compounds, such as 4-methoxy-N-methyl-1,8-naphthalimide, reveals significant solvatochromism, demonstrating how solvent polarity and hydrogen-bond donor capability affect photophysical properties (Demets et al., 2006).
Chemical Properties Analysis
The synthesis, optical, and thermal properties of 1-(4-methoxyphenyl)-2-((5-(1-(naphthalene-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, a novel heterocyclic compound, highlight the relevance of understanding the chemical properties, including reactivity and stability, of compounds similar to "4-methoxy-4-methyl-1-(1-naphthyl)-2-pentyn-1-one" (Shruthi et al., 2019).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
4-Methoxy-4-methyl-1-(1-naphthyl)-2-pentyn-1-one and related analogues have been explored for their anti-inflammatory properties. Studies have shown that compounds with small lipophilic groups like methoxyl, methyl, or chloro, combined with a butan-2-one side chain on the naphthalene ring, exhibit significant anti-inflammatory activity (Goudie et al., 1978).
Cytotoxic Activity for Cancer Treatment
Research into 4-methoxy-4-methyl-1-(1-naphthyl)-2-pentyn-1-one derivatives has also included the synthesis and evaluation of cytotoxic activity, particularly in the context of cancer treatment. These compounds have shown potential as antitumor agents, with certain derivatives displaying significant cytotoxicity against various tumor cell lines (da Silva et al., 2012).
Applications in Organic Chemistry and Catalysis
The compound and its derivatives have been used in various organic chemistry applications, such as in the Stobbe condensation process. This involves the conversion of specific acids to corresponding polysubstituted phenanthrene and naphthalene derivatives, which are important in the synthesis of complex organic molecules (Abdel‐Wahhab et al., 1973).
Photophysical Studies
Photophysical properties of related compounds have been extensively studied. For instance, the influence of solvents on the photophysical properties of 4-methoxy-N-methyl-1,8-naphthalimide, a compound structurally related to 4-methoxy-4-methyl-1-(1-naphthyl)-2-pentyn-1-one, has been investigated. Such studies are critical in understanding the molecular behavior in different environments (Demets et al., 2006).
Eigenschaften
IUPAC Name |
4-methoxy-4-methyl-1-naphthalen-1-ylpent-2-yn-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-17(2,19-3)12-11-16(18)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYCMKVVFXZBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(=O)C1=CC=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)


![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)





![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)

![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)